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Abstract
Isocaproic acid, also known as 4-methylpentanoic acid, is a branched-chain fatty acid that

plays a significant role in the flavor and fragrance industry. Its characteristic cheesy, sweaty,

and pungent aroma, coupled with a sour taste, makes it a key component in the formulation of

a variety of flavors, particularly in dairy products like cheese. This technical guide provides an

in-depth overview of the chemical properties, sensory characteristics, natural occurrence,

synthesis, and analytical methodologies related to isocaproic acid. It further delves into the

biochemical pathways of its perception and provides detailed experimental protocols for its

synthesis and analysis, aiming to serve as a comprehensive resource for professionals in flavor

and fragrance chemistry, as well as related fields.

Introduction
Isocaproic acid (IUPAC name: 4-methylpentanoic acid) is a six-carbon carboxylic acid with the

chemical formula C₆H₁₂O₂.[1] Its branched structure contributes to its distinct organoleptic

properties, which are highly valued in the creation of authentic and impactful flavor and

fragrance profiles.[2] While often associated with the characteristic aroma of certain aged

cheeses, its application extends to a broader range of food products and fragrance

compositions where a sharp, fatty, and complex note is desired. Understanding the nuances of

its sensory perception, chemical synthesis, and natural distribution is crucial for its effective

utilization in commercial applications.
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Chemical and Physical Properties
Isocaproic acid is a colorless to pale yellow liquid with a sour and penetrating odor.[3] Its key

physical and chemical properties are summarized in the table below.

Property Value Reference(s)

Molecular Formula C₆H₁₂O₂ [1]

Molecular Weight 116.16 g/mol

CAS Number 646-07-1

FEMA Number 3463

Appearance Colorless to pale yellow liquid [3]

Odor Pungent, cheesy, sour, sweaty [2]

Boiling Point 199-201 °C

Melting Point -33 °C [2]

Density 0.923 g/mL at 25 °C

Refractive Index n20/D 1.414

Solubility
Slightly soluble in water;

soluble in alcohol and ether
[2]

Sensory Characteristics and Perception
The sensory profile of isocaproic acid is complex, characterized by cheesy, sweaty, pungent,

and sour notes.[2] These attributes are critical to its application in flavor and fragrance

formulations.

Odor and Taste Thresholds
The detection thresholds of isocaproic acid can vary depending on the medium and the

sensitivity of the individual. The following table summarizes reported odor and taste threshold

values.
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Threshold Type Medium Concentration Reference(s)

Odor Detection Air ≤0.03 ppm (in mice) [4]

Odor Detection - 3 ppt (in some mice) [4]

Taste Detection Water

Not explicitly found for

isocaproic acid, but

related short-chain

fatty acids have

thresholds in the mM

range.

[5][6]

Signaling Pathways of Perception
The perception of isocaproic acid involves both the olfactory and gustatory systems.

The cheesy and sweaty aroma of isocaproic acid is detected by olfactory receptors (ORs)

located in the nasal cavity. While the specific human ORs that respond to isocaproic acid
have not been fully deorphanized, it is known that aliphatic carboxylic acids are recognized by

a subset of ORs.[7] The binding of isocaproic acid to these G protein-coupled receptors

initiates a signaling cascade, leading to the perception of its characteristic odor.

The sour taste of isocaproic acid is primarily due to the presence of the carboxylic acid group,

which releases hydrogen ions (H⁺) in solution. The perception of sourness is a complex

process mediated by specialized taste receptor cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3316622/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3316622/
https://pubmed.ncbi.nlm.nih.gov/11555480/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11933101/
https://www.benchchem.com/product/b042371?utm_src=pdf-body
https://www.benchchem.com/product/b042371?utm_src=pdf-body
https://www.benchchem.com/product/b042371?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12573245/
https://www.benchchem.com/product/b042371?utm_src=pdf-body
https://www.benchchem.com/product/b042371?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sour Taste Signaling Pathway

Taste Bud

Taste Pore

Proton Channel (e.g., OTOP1)

enter

Type III Taste Receptor Cell

Neurotransmitter Release

Isocaproic Acid (in saliva)

H+ ions

dissociates

Cell Depolarization

causes

Ca²⁺ Influx

triggers

induces

Afferent Nerve Fiber

activates

Brain (Gustatory Cortex)

sends signal to
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Malonic Ester Synthesis of 4-Methylpentanoic Acid

Reactants

Reaction Steps

Diethyl Malonate

1. Enolate FormationSodium Ethoxide (Base)

1-Bromo-2-methylpropane
(Isobutyl Bromide)

2. Alkylation (SN2)
3. Hydrolysis & Decarboxylation

(Acid & Heat)
4-Methylpentanoic Acid

(Isocaproic Acid)
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Sensory Evaluation Workflow for Isocaproic Acid

1. Panelist Screening & Training

2. Sample Preparation
(Aqueous solutions of Isocaproic Acid)

3. Threshold Determination
(e.g., Ascending Forced-Choice)

4. Descriptive Analysis
(Identify and quantify sensory attributes)

5. Statistical Data Analysis

6. Reporting of Results

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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